molecular formula C19H14FNO4 B2926593 10-(4-fluorophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one CAS No. 861208-10-8

10-(4-fluorophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one

Cat. No.: B2926593
CAS No.: 861208-10-8
M. Wt: 339.322
InChI Key: FOCNALWTYGTNKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(4-fluorophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one is a complex synthetic heterocyclic compound based on the quinolin-4-one scaffold, a structure recognized for its broad spectrum of biological activities . This particular analog is engineered with a 4-fluorophenyl substituent and a fused [1,4]dioxino and furo ring system, structural features often explored to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets. Quinolin-4-ones have been extensively investigated as antibacterial agents , and their recent exploration has been particularly focused on their antiproliferative effects, making them promising scaffolds in anticancer research . The biological activity of such compounds is highly dependent on the specific pattern of functionalization and the nature of the substituents on the core quinolinone structure . The presence of the fluorophenyl group is a common strategy in medicinal chemistry to influence a molecule's metabolic stability and membrane permeability. This product is intended for research and development purposes in chemical biology and drug discovery, specifically for the synthesis and screening of novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

17-(4-fluorophenyl)-4,7,14-trioxa-11-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3(8),9,12(16)-tetraen-15-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO4/c20-11-3-1-10(2-4-11)17-12-7-15-16(24-6-5-23-15)8-13(12)21-14-9-25-19(22)18(14)17/h1-4,7-8,17,21H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCNALWTYGTNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(C4=C(COC4=O)NC3=C2)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 10-(4-fluorophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one is a member of the quinoline family and has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate a 4-fluorophenyl moiety into a quinoline framework. While specific synthetic pathways for this compound are not extensively documented in the current literature, similar compounds have been synthesized using methods such as:

  • Condensation reactions involving fluorinated aromatic aldehydes.
  • Cyclization processes to form the dioxino and furoquinoline structures.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of quinoline have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cellular proliferation.

  • Case Study : A study on related quinoline derivatives demonstrated IC50 values ranging from 0.3 to 5 nM against BRCA1/2 mutant cancer cells, indicating potent anticancer activity .

Enzyme Inhibition

Compounds featuring the 4-fluorophenyl group have been investigated for their ability to inhibit specific enzymes. For example:

  • Tyrosinase Inhibition : Compounds with similar structures have been tested for their inhibitory effects on tyrosinase, an enzyme involved in melanin production. In one study, derivatives showed IC50 values between 2.96 μM and 10.65 μM .

Antimicrobial Activity

Preliminary studies suggest that compounds within this class may possess antimicrobial properties. Although specific data on the target compound is limited, related compounds have demonstrated activity against resistant strains of bacteria.

Table 1: Biological Activity of Related Compounds

Compound NameActivity TypeIC50 (nM)Reference
Compound AAnticancer0.3
Compound BTyrosinase Inhibitor2.96
Compound CAntimicrobial>100

Table 2: Synthesis Overview

StepReagents UsedConditions
Step 14-Fluorobenzaldehyde + DioneIonic liquid at 353 K
Step 2Cyclization to form dioxinoquinoline structureReflux conditions

Comparison with Similar Compounds

Research Implications and Gaps

  • Unresolved Questions : Direct biological data (e.g., IC₅₀, toxicity) for the target compound is lacking. Comparative studies on substituent positioning (e.g., 2-fluoro vs. 4-fluoro) are needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.